molecular formula C13H13NO3S B5524207 N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide

N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide

Cat. No.: B5524207
M. Wt: 263.31 g/mol
InChI Key: PYTJKDRTRXGZRT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.06161445 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Molecular Interactions

A study by Prabhuswamy et al. (2016) synthesized a compound closely related to N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide and analyzed its crystal structure and molecular interactions using single crystal X-ray diffraction. This research contributes to understanding the molecular geometry, stability, and intermolecular forces that could influence the design and development of new materials or pharmaceuticals Prabhuswamy et al., 2016.

Photostabilizers for Polymers

Balakit et al. (2015) explored the synthesis of new thiophene derivatives, including structures similar to this compound, and their application as photostabilizers for rigid poly(vinyl chloride) (PVC). This study demonstrates the potential of thiophene derivatives in enhancing the durability and lifespan of PVC materials, highlighting their significance in material science and industrial applications Balakit et al., 2015.

Hyperbranched Aromatic Polyimides

Yamanaka et al. (2000) reported the preparation of hyperbranched aromatic polyimides starting from a monomer synthesized from 3,5-dimethoxyphenol, showcasing the role of similar dimethoxyphenyl structures in developing advanced polymeric materials. These polyimides, known for their excellent thermal stability and solubility in organic solvents, hold potential for various high-performance applications Yamanaka et al., 2000.

Rhenium(I) Complexes with Thiosemicarbazone Ligands

Research by Núñez-Montenegro et al. (2011) involved synthesizing and characterizing new rhenium(I) complexes with thiosemicarbazone ligands derived from 4-(methylthio)benzaldehyde, which share structural motifs with this compound. These complexes have potential applications in catalysis and materials science due to their unique structural and electronic properties Núñez-Montenegro et al., 2011.

Synthesis and Antimicrobial Evaluation

Talupur et al. (2021) synthesized derivatives of thiophene-2-carboxamides and evaluated their antimicrobial properties. This research highlights the potential medicinal applications of thiophene carboxamide derivatives in developing new antimicrobial agents Talupur et al., 2021.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-16-10-6-5-9(8-11(10)17-2)14-13(15)12-4-3-7-18-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTJKDRTRXGZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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